1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one
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Overview
Description
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 6-position, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate aniline derivative, the indole core can be constructed through a Fischer indole synthesis or a similar method.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, influencing biological pathways. The presence of the methoxy and trifluoromethyl groups can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-4-methoxy-2H-indol-2-one: Lacks the trifluoromethyl group.
1,3-Dihydro-6-(trifluoromethyl)-2H-indol-2-one: Lacks the methoxy group.
1,3-Dihydro-4-methoxy-5-(trifluoromethyl)-2H-indol-2-one: Trifluoromethyl group at a different position.
Uniqueness
The combination of the methoxy and trifluoromethyl groups in 1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one can impart unique chemical and biological properties, such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-8-3-5(10(11,12)13)2-7-6(8)4-9(15)14-7/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAINIBOVQCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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